
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes. It is characterized by the presence of two isopropyl groups attached to the naphthalene ring at positions 2 and 6. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of high-purity reagents and catalysts is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions include naphthoquinones, dihydronaphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.
科学研究应用
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism by which 2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene exerts its effects is primarily through its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2,6-Diisopropylnaphthalene: This compound is similar in structure but lacks the tetrahydro modification.
2,6-Diisopropylaniline: Another related compound with isopropyl groups but attached to an aniline ring.
Uniqueness
2,6-Di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene is unique due to its tetrahydro modification, which can impart different chemical and physical properties compared to its fully aromatic counterparts
属性
CAS 编号 |
114645-76-0 |
|---|---|
分子式 |
C16H24 |
分子量 |
216.36 g/mol |
IUPAC 名称 |
2,6-di(propan-2-yl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C16H24/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5,7,9,11-12,14H,6,8,10H2,1-4H3 |
InChI 键 |
VBJDBASDGFERAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC2=C(C1)C=CC(=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



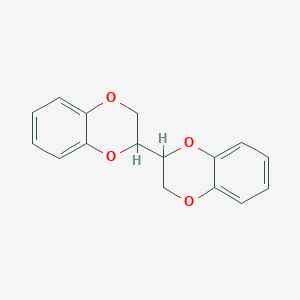

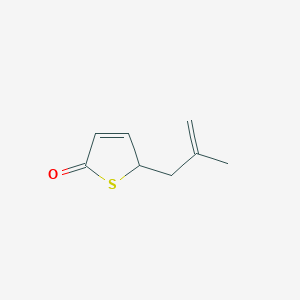
![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
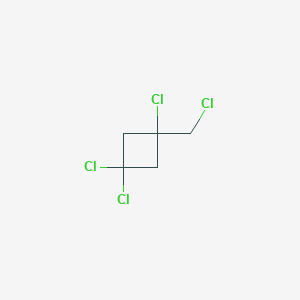
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
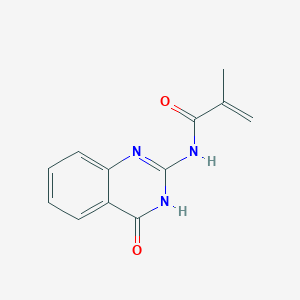

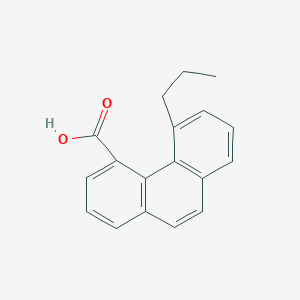
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)
